N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is an intriguing compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It features a complex structure that allows for a variety of chemical interactions, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multi-step processes:
Initial Formation of Pyrazolo[3,4-d]pyrimidine Core: : Starting with the preparation of the 4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidine core. This is usually achieved by cyclization reactions involving appropriate amine and diketone precursors.
Attachment of Methylthio and Ethyl Linkers:
Formation of Benzamide Moiety: : The final step is the coupling of the resultant intermediate with 3-(trifluoromethyl)benzoic acid using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial-scale production often leverages automated continuous flow synthesis techniques to enhance yield and purity while minimizing reaction times and waste. The process parameters are optimized for scaling up, including controlled temperature, pressure, and solvent systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methylthio group can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like m-chloroperbenzoic acid.
Reduction: : The pyrazolo[3,4-d]pyrimidine ring can be hydrogenated using catalytic hydrogenation techniques to modify its chemical behavior.
Substitution: : The trifluoromethyl group can be a site for electrophilic aromatic substitution reactions, providing pathways for functional group diversification.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Friedel-Crafts reagents such as AlCl3 for electrophilic aromatic substitution.
Major Products Formed
Oxidation and reduction reactions can result in sulfoxides, sulfones, and partially hydrogenated derivatives, respectively. Electrophilic aromatic substitution can introduce various functional groups into the aromatic ring.
Scientific Research Applications
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide has diverse applications:
Chemistry: : Used as a precursor in synthesizing novel heterocyclic compounds.
Biology: : Serves as a probe in studying enzyme inhibition and protein-ligand interactions.
Medicine: : Investigated for its potential as a therapeutic agent due to its ability to modulate biochemical pathways.
Industry: : Employed in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
This compound exerts its effects through its interactions with specific molecular targets:
Enzyme Inhibition: : It binds to active sites of enzymes, blocking their catalytic activity.
Signal Modulation: : Involves modulation of signaling pathways, affecting cellular processes.
Target Pathways: : Includes kinases and phosphatases, which are crucial in cell regulation and signaling.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(difluoromethyl)benzamide: : Different fluorination patterns offer unique reactivity.
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide: : Positional isomer with altered electronic properties.
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide analogs: : Varied substituents on the benzamide moiety.
Highlighting Uniqueness
The specific trifluoromethyl substitution in the 3-position offers distinct electronic and steric effects that can significantly influence its biological activity and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N6OS/c1-3-7-23-15-14-11-25-28(16(14)27-18(26-15)30-2)9-8-24-17(29)12-5-4-6-13(10-12)19(20,21)22/h4-6,10-11H,3,7-9H2,1-2H3,(H,24,29)(H,23,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKUKEAKOMUMDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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